N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide
Overview
Description
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl group, a carbamothioyl group, and a dimethoxybenzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Carbamothioyl Group: This step involves the reaction of the brominated phenyl compound with thiourea to form the carbamothioyl group.
Coupling with Dimethoxybenzamide: The final step involves coupling the intermediate with 3,5-dimethoxybenzamide under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,6-dimethylphenylboronic acid
- 4-bromo-2,6-dimethylphenyl isocyanate
- N-(4-bromo-2,6-dimethylphenyl)-2,4-dimethoxybenzamide
Uniqueness
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide is unique due to the presence of both the carbamothioyl and dimethoxybenzamide groups, which impart specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
Properties
IUPAC Name |
N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,5-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-10-5-13(19)6-11(2)16(10)20-18(25)21-17(22)12-7-14(23-3)9-15(8-12)24-4/h5-9H,1-4H3,(H2,20,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUMQPFTHRNWGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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